molecular formula C7H10O3 B14707246 3-Propanoyldihydrofuran-2(3h)-one CAS No. 23938-71-8

3-Propanoyldihydrofuran-2(3h)-one

Cat. No.: B14707246
CAS No.: 23938-71-8
M. Wt: 142.15 g/mol
InChI Key: NMBNELUCVZVUCO-UHFFFAOYSA-N
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Description

3-Propanoyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a furan ring that is partially saturated and contains a propanoyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyldihydrofuran-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrofuran derivative with a propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Propanoyldihydrofuran-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Propanoyldihydrofuran-2(3h)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Propanoyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butanoyldihydrofuran-2(3h)-one
  • 3-Acetyl-2,3-dihydrofuran
  • 3-Propionyl-2,3-dihydrofuran

Uniqueness

3-Propanoyldihydrofuran-2(3h)-one is unique due to its specific substitution pattern and the presence of the propanoyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

23938-71-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-propanoyloxolan-2-one

InChI

InChI=1S/C7H10O3/c1-2-6(8)5-3-4-10-7(5)9/h5H,2-4H2,1H3

InChI Key

NMBNELUCVZVUCO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCOC1=O

Origin of Product

United States

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